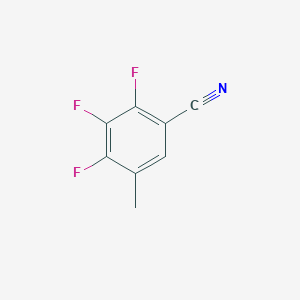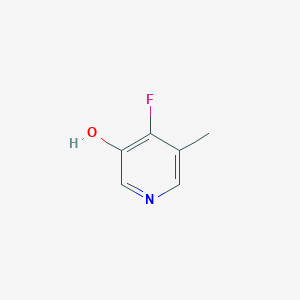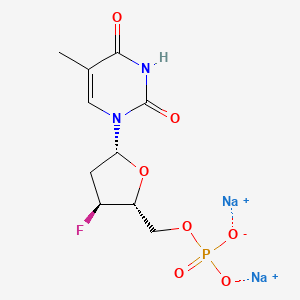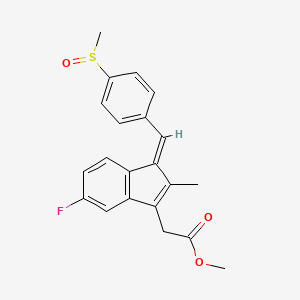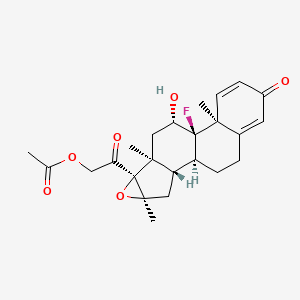
Fluprednidene Acetate Dermoxy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluprednidene Acetate Dermoxy: is a moderately potent glucocorticoid used primarily in topical formulations to treat skin inflammations such as atopic dermatitis and contact dermatitis . It is known for its anti-inflammatory and anti-allergic properties, making it a valuable compound in dermatological treatments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fluprednidene Acetate Dermoxy involves multiple steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Fluprednidene Acetate Dermoxy undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation and hydroxylation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation often involves reagents like chlorine or bromine, while hydroxylation can be achieved using hydrogen peroxide.
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of the original compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Fluprednidene Acetate Dermoxy is used as a reference standard for analytical method development and validation. It is also employed in the study of steroid chemistry and the development of new glucocorticoid derivatives .
Biology: Biologically, this compound is used to study the effects of glucocorticoids on cellular processes, including inflammation and immune response modulation .
Medicine: Medically, this compound is used in the treatment of various skin conditions. Its anti-inflammatory and anti-allergic properties make it effective in managing conditions like eczema and psoriasis .
Industry: In the pharmaceutical industry, this compound is crucial for the development of topical formulations. It is also used in quality control processes to ensure the consistency and efficacy of glucocorticoid products .
Mecanismo De Acción
Fluprednidene Acetate Dermoxy exerts its effects by binding to glucocorticoid receptors in the skin. This binding inhibits the release of pro-inflammatory cytokines and mediators, thereby reducing inflammation and allergic reactions. The molecular targets include various transcription factors and signaling pathways involved in the inflammatory response .
Comparación Con Compuestos Similares
Clobetasol Propionate: A very potent glucocorticoid used for severe skin conditions.
Betamethasone Valerate: Another potent glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: A less potent glucocorticoid used for mild skin inflammations.
Uniqueness: Fluprednidene Acetate Dermoxy is unique due to its moderate potency, making it suitable for a wide range of dermatological conditions without the severe side effects associated with more potent glucocorticoids .
Propiedades
Fórmula molecular |
C24H29FO6 |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4R,6S,7S,9S,10R,11S)-10-fluoro-9-hydroxy-4,7,11-trimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-12,15-dien-6-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H29FO6/c1-13(26)30-12-19(29)24-21(3)11-18(28)23(25)16(17(21)10-22(24,4)31-24)6-5-14-9-15(27)7-8-20(14,23)2/h7-9,16-18,28H,5-6,10-12H2,1-4H3/t16-,17-,18-,20-,21-,22+,23-,24-/m0/s1 |
Clave InChI |
AGNWKTSWHKVIGG-SAJDGEJFSA-N |
SMILES isomérico |
CC(=O)OCC(=O)[C@]12[C@]3(C[C@@H]([C@]4([C@H]([C@@H]3C[C@]1(O2)C)CCC5=CC(=O)C=C[C@@]54C)F)O)C |
SMILES canónico |
CC(=O)OCC(=O)C12C3(CC(C4(C(C3CC1(O2)C)CCC5=CC(=O)C=CC54C)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4S)-3-acetamido-4-(prop-2-enylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B15293844.png)
![9-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B15293850.png)



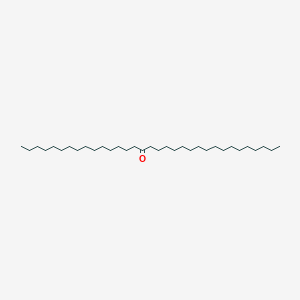
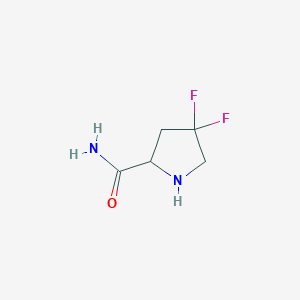

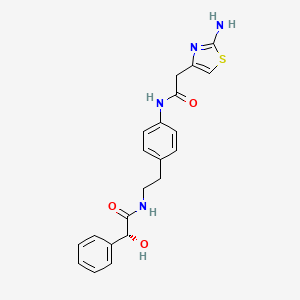
![(2R,3R,4S,5S,6R)-2-[2-decyl-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]dodecoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15293886.png)
